molecular formula C23H25NO6 B11404886 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11404886
M. Wt: 411.4 g/mol
InChI Key: AVJFFVQNEHYERY-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound with a unique structure that combines elements of both phenethylamine and coumarin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multiple steps. One common route starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with acetic anhydride to form N-acetyl-3,4-dimethoxyphenethylamine. This intermediate is further reacted with 7-methoxy-4-methylcoumarin-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amines or alcohols depending on the conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features but lacking the coumarin moiety.

    N-Acetyl-3,4-dimethoxyphenethylamine: An intermediate in the synthesis of the target compound.

    Coumarin Derivatives: Compounds with similar coumarin structures but different substituents.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to its combination of phenethylamine and coumarin structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications .

Properties

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C23H25NO6/c1-14-17-7-6-16(27-2)12-20(17)30-23(26)18(14)13-22(25)24-10-9-15-5-8-19(28-3)21(11-15)29-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,24,25)

InChI Key

AVJFFVQNEHYERY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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